

Navigating the Kinome: A Comparative Guide to Kinase Activity Assays Beyond ATPyS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATP, Gamma S

Cat. No.: B10795014

[Get Quote](#)

For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount. While the use of ATPyS, a non-hydrolyzable ATP analog, has been a staple in the field, a host of alternative methods offer distinct advantages in terms of safety, throughput, and sensitivity. This guide provides an objective comparison of leading alternatives to ATPyS-based assays, including the luminescence-based ADP-Glo™ and Kinase-Glo® assays, and the fluorescence-based LanthaScreen™ TR-FRET technology. Supported by experimental data and detailed protocols, this resource aims to equip researchers with the knowledge to select the optimal assay for their specific needs.

The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, is fundamental to understanding cellular signaling and disease progression. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinases attractive targets for therapeutic intervention.

Traditionally, kinase activity has been assessed using radioactive isotopes, which, while sensitive, pose significant safety and disposal challenges. ATPyS, an ATP analog that can be incorporated by kinases but is resistant to phosphatases, offered a non-radioactive alternative by allowing for the detection of thiophosphorylation. However, the landscape of kinase assays has evolved, with newer technologies providing homogenous, high-throughput compatible formats with excellent sensitivity and robustness.

A Comparative Overview of Kinase Assay Technologies

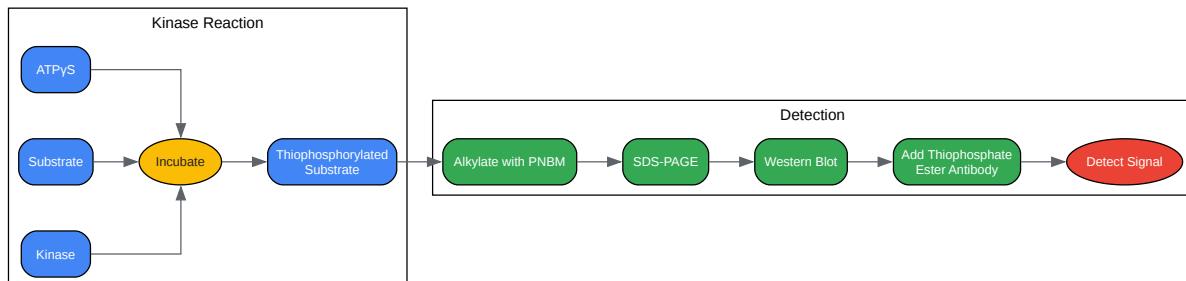
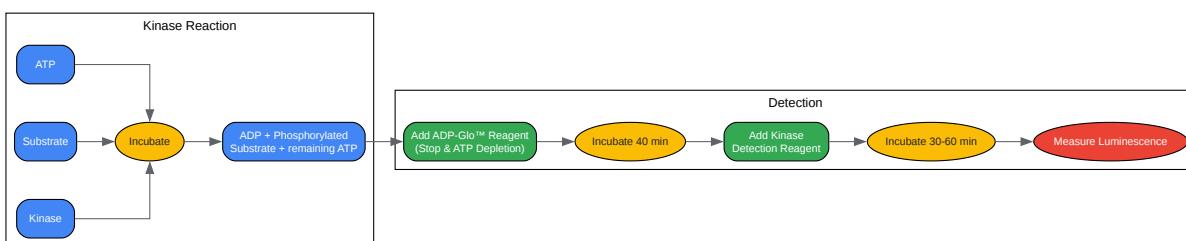
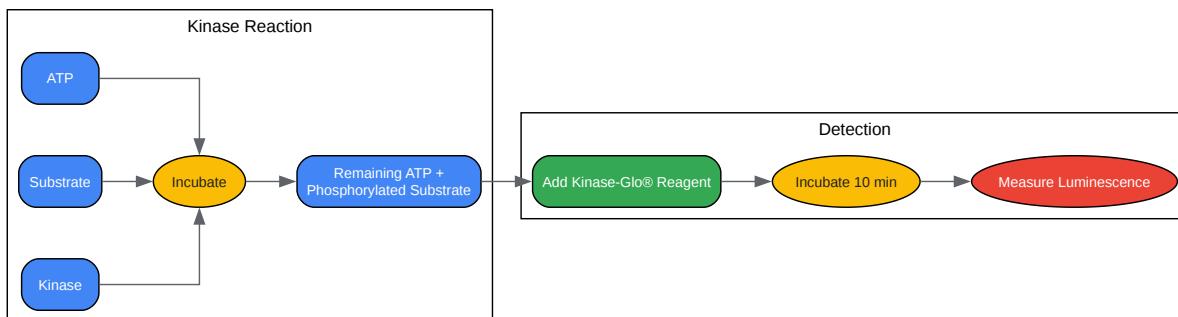

This guide focuses on three prominent alternatives to ATPyS-based methods: ADP-Glo™, Kinase-Glo®, and LanzaScreen™ TR-FRET. Each of these assays offers a unique approach to quantifying kinase activity, with specific advantages and limitations.

Table 1: Quantitative Comparison of Kinase Assay Performance

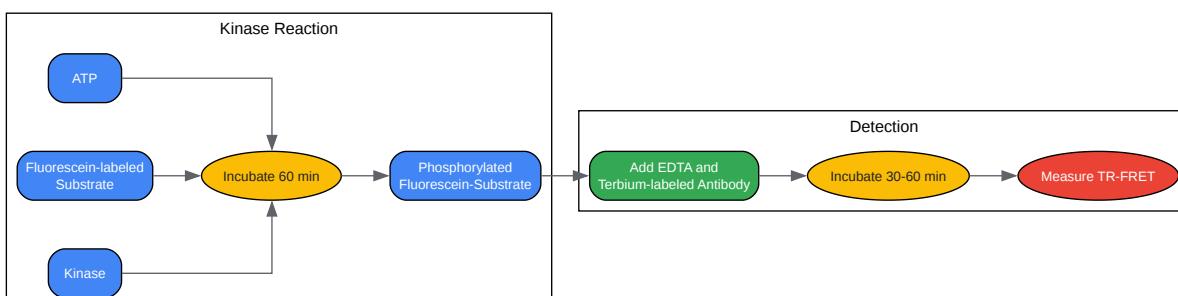
Parameter	ATPyS-based Assay	ADP-Glo™	Kinase-Glo®	LanthaScreen™ TR-FRET
Principle	Thiophosphorylation of substrate	ADP production measurement	ATP depletion measurement	Antibody-based detection of phosphorylated substrate
Detection Method	Western Blot / ELISA	Luminescence	Luminescence	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Z'-Factor	Variable, dependent on antibody	> 0.7[1][2][3]	~0.86[4]	> 0.7[5]
Signal Direction	Signal increases with activity	Signal increases with activity[4]	Signal decreases with activity[4]	Signal increases with activity
ATP Concentration	Flexible	Up to 5mM[1]	Up to 500µM[6]	Up to 1mM[5]
Sensitivity	High	High, strong signal at low ATP to ADP conversion[1][2]	High	High
Signal-to-Background	Variable	~5-fold[4]	~3-fold[4]	Variable, can be >10[5]
Assay Format	Multi-step, heterogeneous	Homogeneous, two-step	Homogeneous, single-step	Homogeneous, two-step
Throughput	Low to medium	High	High	High


Visualizing the Workflow: From Reaction to Readout

The following diagrams illustrate the experimental workflows for each of the discussed kinase assay methodologies.


[Click to download full resolution via product page](#)

Experimental workflow for a non-radioactive kinase assay using ATPyS.


[Click to download full resolution via product page](#)

Experimental workflow for the ADP-Glo™ kinase assay.

[Click to download full resolution via product page](#)

Experimental workflow for the Kinase-Glo® kinase assay.

[Click to download full resolution via product page](#)

Experimental workflow for the LanthaScreen™ TR-FRET kinase assay.

Detailed Experimental Protocols

Non-Radioactive Kinase Assay using ATPyS

This protocol is based on the principle of thiophosphorylating a substrate with ATPyS, followed by alkylation to create a specific epitope for detection by a thiophosphate ester-specific antibody.[7][8][9]

Materials:

- Purified protein kinase
- Protein or peptide substrate
- ATPyS solution (10 mM stock)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- p-Nitrobenzylmesylate (PNBM) for alkylation
- Anti-thiophosphate ester antibody
- SDS-PAGE and Western blotting reagents

Procedure:

- Kinase Reaction:
 - Set up the kinase reaction in a microcentrifuge tube with the kinase, substrate, and kinase reaction buffer.
 - Initiate the reaction by adding ATPyS to a final concentration of 100 μM.
 - Incubate at 30°C for 30-60 minutes.
 - Stop the reaction by adding SDS-PAGE loading buffer or EDTA.
- Alkylation:

- Add PNBM to a final concentration of 2.5 mM to the completed kinase reaction.
- Incubate at room temperature for 1-2 hours to alkylate the thiophosphate group.[\[8\]](#)
- Detection:
 - Separate the alkylated reaction products by SDS-PAGE.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Probe the membrane with a specific anti-thiophosphate ester antibody, followed by a secondary antibody conjugated to HRP or a fluorescent dye for detection.[\[8\]](#)

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP)
- Kinase and substrate
- Kinase reaction buffer
- White, opaque multiwell plates

Procedure:

- Kinase Reaction:
 - Perform the kinase reaction in a multiwell plate (e.g., 5µl reaction volume).[\[11\]](#)
 - Incubate for the desired time at the appropriate temperature.
- ATP Depletion:

- Add an equal volume (e.g., 5µl) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
- Incubate at room temperature for 40 minutes.[11]
- ADP Detection:
 - Add a volume of Kinase Detection Reagent equal to the sum of the previous volumes (e.g., 10µl) to convert ADP to ATP and generate a luminescent signal.[11]
 - Incubate at room temperature for 30-60 minutes.[11]
 - Measure luminescence using a plate-reading luminometer.

Kinase-Glo® Luminescent Kinase Assay

This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.[6][13][14]

Materials:

- Kinase-Glo® Luminescent Kinase Assay kit (includes Kinase-Glo® Buffer and Substrate)
- Kinase and substrate
- ATP
- Kinase reaction buffer
- White, multiwell plates

Procedure:

- Reagent Preparation:
 - Reconstitute the Kinase-Glo® Substrate with the Kinase-Glo® Buffer to create the Kinase-Glo® Reagent.
- Kinase Reaction:

- Perform the kinase reaction in a multiwell plate under the desired conditions.
- ATP Detection:
 - Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.[6][14]
 - Mix briefly on a plate shaker.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
 - Measure luminescence using a plate-reading luminometer.

LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the phosphorylation of a fluorescein-labeled substrate by a terbium-labeled phospho-specific antibody.[5][15][16][17][18]

Materials:

- LanthaScreen™ kinase and fluorescein-labeled substrate
- LanthaScreen™ Tb-labeled antibody
- ATP
- Kinase reaction buffer
- TR-FRET dilution buffer
- EDTA
- Low-volume 384-well plates

Procedure:

- Kinase Reaction:

- In a 10 µL reaction volume, incubate the kinase, fluorescein-labeled substrate, and ATP.[5]
- Allow the reaction to proceed for 60-90 minutes at room temperature.[5]
- Detection:
 - Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.[5][15]
 - Incubate at room temperature for at least 30-60 minutes.[15][16]
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein).[5]
 - Calculate the 520/490 nm emission ratio, which is proportional to the kinase activity.[5]

Conclusion: Selecting the Right Tool for the Job

The choice of a kinase assay is a critical decision that influences the quality and efficiency of research and drug discovery efforts. While ATPyS-based methods have their utility, particularly in identifying direct kinase substrates, modern non-radioactive assays like ADP-Glo™, Kinase-Glo®, and LanthaScreen™ TR-FRET offer significant advantages in terms of throughput, safety, and ease of use.

- ADP-Glo™ is an excellent choice for a universal assay with a positive signal output and is particularly well-suited for kinases with low activity due to its high sensitivity at low substrate conversion.[1][2]
- Kinase-Glo® offers the simplest, single-addition protocol, making it ideal for high-throughput screening campaigns where speed and ease of automation are priorities.
- LanthaScreen™ TR-FRET provides a robust, ratiometric readout that minimizes interference from colored or fluorescent compounds, making it a reliable choice for screening compound libraries.

By carefully considering the specific requirements of their experimental goals, researchers can select the most appropriate assay to accelerate their kinase research and contribute to the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ulab360.com [ulab360.com]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay [promega.sg]
- 4. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 7. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thiophosphate ester抗体[51-8] (ab92570) | Abcam中文官网 [abcam.cn]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- To cite this document: BenchChem. [Navigating the Kinome: A Comparative Guide to Kinase Activity Assays Beyond ATPyS]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10795014#alternatives-to-atp-s-for-studying-kinase-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com